Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate
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Overview
Description
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is a fluorinated quinoline derivative The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the synthesis of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is unique due to the presence of both a trifluoromethyl group and a methyl ester group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is a fluorinated quinoline derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, agriculture, and material science. The incorporation of the trifluoromethyl group enhances its pharmacological properties, making it a subject of extensive research.
- Molecular Formula : C14H12F3NO2
- Molecular Weight : 283.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)O
The compound's structure features a quinoline ring system with a methyl and trifluoromethyl substituent, contributing to its unique biological activity.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. They have been studied for their potential as enzyme inhibitors against various pathogens.
- Mechanism of Action :
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. It may act through multiple mechanisms, including:
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
Studies suggest that compounds with similar structures can disrupt cancer cell signaling pathways, leading to reduced tumor growth .
1. Antimicrobial Efficacy
A study demonstrated the effectiveness of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing potent antibacterial activity comparable to established antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
2. Anticancer Studies
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated increased annexin V binding, confirming apoptotic cell death.
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MCF-7 | 15 |
A549 | 20 |
Applications in Drug Development
This compound serves as a critical intermediate in synthesizing pharmaceuticals targeting specific diseases due to its unique chemical structure. Its application extends to:
Properties
Molecular Formula |
C14H12F3NO2 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
methyl 2-[4-methyl-2-(trifluoromethyl)quinolin-3-yl]acetate |
InChI |
InChI=1S/C14H12F3NO2/c1-8-9-5-3-4-6-11(9)18-13(14(15,16)17)10(8)7-12(19)20-2/h3-6H,7H2,1-2H3 |
InChI Key |
IVCDVCIBUZLGME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)OC |
Origin of Product |
United States |
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